N,N'-Bis(1-carboxypropyl)dithiooxamide
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Overview
Description
N,N’-Bis(1-carboxypropyl)dithiooxamide is a chemical compound with the molecular formula C10H16N2O6S4. It is known for its unique structure, which includes both carboxypropyl and dithiooxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(1-carboxypropyl)dithiooxamide can be synthesized through the reaction of tetrachloroethylene with sulfur and primary or secondary amines in dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
This reaction involves prolonged boiling of a mixture of polychloroethylenes or polychloroethanes with sulfur and an amine in organic solvents .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-carboxypropyl)dithiooxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less documented but may involve the reduction of the dithiooxamide group.
Substitution: The compound can participate in substitution reactions, particularly involving the carboxypropyl groups.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Bis(1-carboxypropyl)dithiooxamide include sulfur, amines, and oxidizing agents such as hydroxyl radicals. Reaction conditions typically involve mild temperatures and the use of solvents like DMF .
Major Products Formed
The major products formed from reactions involving N,N’-Bis(1-carboxypropyl)dithiooxamide depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted dithiooxamides .
Scientific Research Applications
N,N’-Bis(1-carboxypropyl)dithiooxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-carboxypropyl)dithiooxamide involves its interaction with molecular targets through its dithiooxamide and carboxypropyl groups. These interactions can lead to the formation of metal complexes and other chemical species. The exact molecular pathways involved are still under investigation, but the compound’s ability to act as a binucleophilic ligand is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(carbethoxymethyl)-dithiooxamide: This compound has a similar dithiooxamide structure but with carbethoxymethyl groups instead of carboxypropyl groups.
N,N’-Bis(5-carboxypentyl)-dithiooxamide:
Uniqueness
Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in scientific research .
Properties
CAS No. |
63867-36-7 |
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Molecular Formula |
C10H16N2O4S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[[2-(1-carboxypropylamino)-2-sulfanylideneethanethioyl]amino]butanoic acid |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-5(9(13)14)11-7(17)8(18)12-6(4-2)10(15)16/h5-6H,3-4H2,1-2H3,(H,11,17)(H,12,18)(H,13,14)(H,15,16) |
InChI Key |
DGCBTUVOSFPNQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=S)C(=S)NC(CC)C(=O)O |
Origin of Product |
United States |
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